molecular formula C18H25N3O3 B298120 N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide

Cat. No. B298120
M. Wt: 331.4 g/mol
InChI Key: JQCVRTVKXFIICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII is a multifunctional protein kinase that plays a crucial role in various cellular processes, including synaptic plasticity, learning, memory, and cardiovascular function.

Mechanism of Action

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide exerts its pharmacological effects by inhibiting the activity of CaMKII. CaMKII is a calcium-dependent protein kinase that is activated by the binding of calcium/calmodulin. Once activated, CaMKII phosphorylates a wide range of substrates, including ion channels, receptors, and transcription factors, thereby regulating various cellular processes. By inhibiting CaMKII, this compound disrupts the downstream signaling pathways that are regulated by CaMKII, leading to the observed pharmacological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cardiovascular diseases, this compound reduces the hypertrophy of cardiac myocytes and decreases the incidence of arrhythmias. In neurodegenerative diseases, this compound improves cognitive function and reduces neuronal cell death. In cancer, this compound inhibits the proliferation and migration of cancer cells. These effects are mediated by the inhibition of CaMKII by this compound.

Advantages and Limitations for Lab Experiments

One of the major advantages of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide is its selectivity for CaMKII. This compound is a potent and selective inhibitor of CaMKII, which makes it an ideal tool for investigating the role of CaMKII in various cellular processes. However, one of the limitations of this compound is its relatively short half-life, which limits its use in long-term experiments.

Future Directions

There are several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide. One of the areas of interest is the development of more potent and selective inhibitors of CaMKII. Another area of interest is the investigation of the role of CaMKII in various diseases, including neurodegenerative diseases and cancer. Additionally, the development of new drug delivery systems for this compound could improve its pharmacokinetics and increase its efficacy in vivo. Overall, the research on this compound has the potential to lead to the development of new therapies for various diseases.

Synthesis Methods

The synthesis of N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide involves the condensation of 4-tert-butylcyclohexanone with 2-methyl-3-nitrobenzohydrazide in the presence of acetic acid and sodium acetate. The resulting product is then treated with paraformaldehyde and hydrochloric acid to obtain this compound. The synthesis of this compound is a relatively straightforward process and can be achieved with high yields.

Scientific Research Applications

N'-(4-tert-butylcyclohexylidene)-2-methyl-3-nitrobenzohydrazide has been extensively investigated for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurodegenerative diseases, and cancer. In cardiovascular diseases, this compound has been shown to inhibit the hypertrophy of cardiac myocytes and reduce the incidence of arrhythmias. In neurodegenerative diseases, this compound has been shown to improve cognitive function and reduce neuronal cell death. In cancer, this compound has been shown to inhibit the proliferation and migration of cancer cells.

properties

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C18H25N3O3/c1-12-15(6-5-7-16(12)21(23)24)17(22)20-19-14-10-8-13(9-11-14)18(2,3)4/h5-7,13H,8-11H2,1-4H3,(H,20,22)

InChI Key

JQCVRTVKXFIICV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NN=C2CCC(CC2)C(C)(C)C

Origin of Product

United States

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